
Herniarin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Herniarin-d3, also known as 7-methoxycoumarin-d3, is a deuterated derivative of herniarin, a naturally occurring coumarin. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. Herniarin is found in various plants, including the water rupturewort family Herniaria and Eupatorium ayapana (hemp) leaves . The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions: Herniarin-d3 can be synthesized through various synthetic strategies involving both conventional and green methods. Some common methods for creating coumarins include the Wittig reaction, Pechmann synthesis, Knoevenagel reaction, Perkin reaction, and metal-induced coupling reactions such as Heck and Suzuki . For instance, the Pechmann synthesis involves the condensation of phenols with β-ketoesters under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as microwave or ultrasound energy to enhance reaction efficiency and reduce production time .
化学反応の分析
Types of Reactions: Herniarin-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
科学的研究の応用
Herniarin-d3 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other coumarin derivatives and as a fluorescent probe for detecting metal ions . In biology and medicine, this compound has shown potential as an anticancer agent, particularly in the form of herniarin-loaded solid lipid nanoparticles, which have demonstrated proapoptotic and anti-metastatic properties against various cancer cell lines . Additionally, this compound is used in the development of novel drug delivery systems and as a model compound for studying the pharmacokinetics and metabolism of coumarins .
作用機序
The mechanism of action of Herniarin-d3 involves its interaction with various molecular targets and pathways. For instance, herniarin-loaded solid lipid nanoparticles have been shown to induce apoptosis in cancer cells by altering the expression of apoptosis-related genes, such as BCL-2, CASP9, CASP8, and CASP3 . Additionally, this compound can inhibit metastasis by suppressing the expression of metastasis-related genes like MMP2 . The compound’s ability to transform light into heat energy when exposed to laser (800 nm) also allows for photothermal therapy, supplementing its chemotherapeutic potential .
類似化合物との比較
Herniarin-d3 is unique compared to other similar compounds due to its deuterated nature, which enhances its stability and allows for more precise studies in scientific research. Similar compounds include umbelliferone (7-hydroxycoumarin), esculetin, and skimmin . Umbelliferone and its derivatives have various pharmacological and chemopreventive effects, including antioxidant, anti-tumor, and neuroprotective activities . This compound, however, stands out due to its specific applications in drug delivery systems and its potential for photothermal therapy .
特性
分子式 |
C10H8O3 |
|---|---|
分子量 |
179.19 g/mol |
IUPAC名 |
7-(trideuteriomethoxy)chromen-2-one |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3/i1D3 |
InChIキー |
LIIALPBMIOVAHH-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |
正規SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


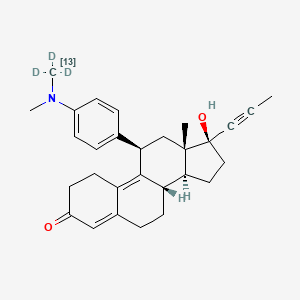
![(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12409150.png)
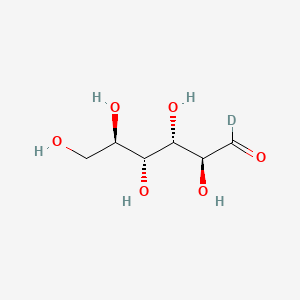
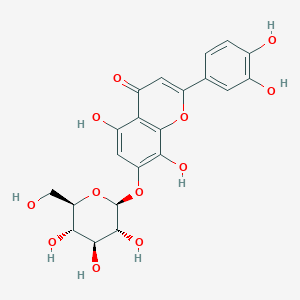
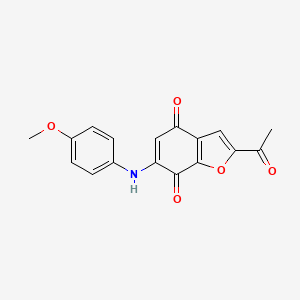
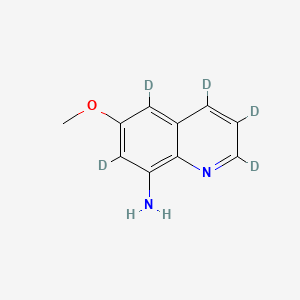
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

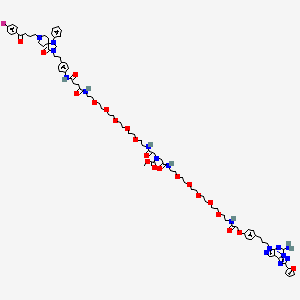
![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
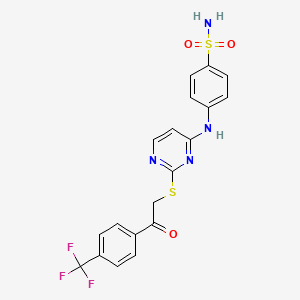
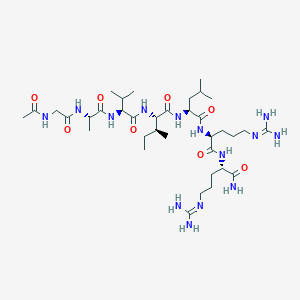
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)
